Enzymatic Coupling Efficiency: Procysteine vs. Structural Analogs in 5-Oxoprolinase Substrate Coupling
In enzymatic studies comparing 5-oxoprolinase substrates, Procysteine (L-2-oxothiazolidine-4-carboxylate) demonstrated fully coupled behavior, meaning that ATP cleavage stoichiometrically matches amino acid formation. In contrast, the oxygen-containing analog L-2-oxooxazolidine-4-carboxylate exhibited only partially coupled reactions, while the nitrogen-containing analog 2-imidazolidone-4-carboxylate showed uncoupled reactions wherein ATP cleavage occurred without corresponding amino acid product formation [1]. This fully coupled property is unique among the tested 5-oxoproline analogs and indicates that Procysteine is the only analog in this series that undergoes complete stoichiometric conversion without wasteful ATP hydrolysis.
| Evidence Dimension | 5-Oxoprolinase substrate coupling efficiency (ATP cleavage to product formation stoichiometry) |
|---|---|
| Target Compound Data | Fully coupled (ATP cleavage stoichiometrically matches amino acid formation) |
| Comparator Or Baseline | L-2-oxooxazolidine-4-carboxylate (O-analog): partially coupled; 2-imidazolidone-4-carboxylate (N-analog): uncoupled |
| Quantified Difference | Qualitative categorical difference: fully coupled vs. partially coupled vs. uncoupled |
| Conditions | In vitro enzymatic assays with purified 5-oxoprolinase; substitution of the 4-methylene moiety of 5-oxo-L-proline with O, S, or NH |
Why This Matters
The fully coupled enzymatic conversion ensures predictable, stoichiometric intracellular cysteine delivery without metabolic inefficiency, reducing batch-to-batch variability in experimental systems requiring precise glutathione modulation.
- [1] Williamson JM, Meister A. New substrates of 5-oxo-L-prolinase. J Biol Chem. 1982;257(20):12039-12042. Analogs in which the 4-methylene moiety of 5-oxo-L-proline is replaced by O, S, and NH (L-2-oxooxazolidine-4-carboxylate, L-2-oxothiazolidine-4-carboxylate, and 2-imidazolidone-4-carboxylate) participate in reactions that are partially coupled, coupled, and uncoupled respectively. PMID: 6126479. View Source
